N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide
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Overview
Description
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine ring, a phenyl group, and a thiophene ring, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been known to interact with various biological targets . For instance, some imidazo[1,2-a]pyridines have been reported to inhibit the Excitatory Amino Acid Transporter 3 (EAAT3) .
Mode of Action
It’s known that the structure and substituents of imidazo[1,2-a]pyridines can significantly influence their biological activity . For instance, a small lipophilic substituent in certain positions is key for the observed EAAT3 inhibitory potency of some imidazo[1,2-a]pyridines .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This method avoids the use of caustic or expensive reagents, making it more practical for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, phenyl group, or thiophene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities.
Scientific Research Applications
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential in treating cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as optoelectronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Miroprofen: An analgesic imidazo[1,2-a]pyridine derivative.
Uniqueness
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide is unique due to its combination of an imidazo[1,2-a]pyridine ring, phenyl group, and thiophene ring. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(13-18-9-6-12-25-18)23(16-7-2-1-3-8-16)15-17-14-21-19-10-4-5-11-22(17)19/h1-12,14H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLNBGQWRBLFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CN=C3N2C=CC=C3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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